molecular formula C11H10F2N2O2S B2818499 2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2309540-05-2

2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2818499
CAS No.: 2309540-05-2
M. Wt: 272.27
InChI Key: NQLOSJAGBQERBG-UHFFFAOYSA-N
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Description

2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a difluoromethyl group attached to an azetidine ring, which is further connected to a benzonitrile moiety through a sulfonyl linkage. The unique structural attributes of this compound make it a subject of interest in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the azetidine ring . This is followed by sulfonylation and subsequent coupling with benzonitrile under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution at the sulfonyl group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The sulfonyl and benzonitrile moieties contribute to the compound’s overall stability and reactivity, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-((3-(Trifluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-((3-(Fluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile: Contains a fluoromethyl group instead of a difluoromethyl group.

    2-((3-(Methyl)azetidin-1-yl)sulfonyl)benzonitrile: Features a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 2-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These attributes can enhance the compound’s pharmacokinetic profile and make it a more attractive candidate for drug development .

Properties

IUPAC Name

2-[3-(difluoromethyl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S/c12-11(13)9-6-15(7-9)18(16,17)10-4-2-1-3-8(10)5-14/h1-4,9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLOSJAGBQERBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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